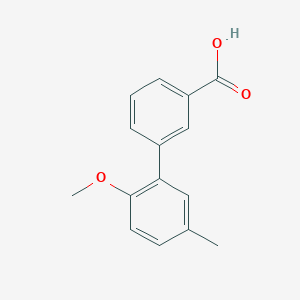

2'-Methoxy-5'-methylbiphenyl-3-carboxylic acid

Description

2'-Methoxy-5'-methylbiphenyl-3-carboxylic acid is a chemical compound with the molecular formula C15H14O3. It is a derivative of biphenyl, featuring a methoxy group (-OCH3) at the 2' position and a methyl group (-CH3) at the 5' position on the biphenyl ring, along with a carboxylic acid group (-COOH) at the 3' position. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

Biphenyl Derivatives Synthesis: The synthesis of this compound typically starts with biphenyl as the core structure.

Functional Group Modifications:

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions involved.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the biphenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.

Major Products Formed:

Esters and Amides: Resulting from oxidation reactions.

Alcohols and Aldehydes: Resulting from reduction reactions.

Substituted Biphenyl Derivatives: Resulting from substitution reactions.

Properties

IUPAC Name |

3-(2-methoxy-5-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-6-7-14(18-2)13(8-10)11-4-3-5-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUVRKGPIQPCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680716 | |

| Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181381-20-3 | |

| Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry

-

Building Block in Organic Synthesis:

- Utilized in the synthesis of pharmaceuticals and advanced materials.

- Acts as a precursor for various biphenyl derivatives which are essential in drug development.

-

Reactivity Studies:

- Investigated for its reactivity patterns in organic reactions, contributing to the understanding of biphenyl chemistry.

Biology

-

Biochemical Studies:

- Employed to study enzyme interactions and metabolic pathways.

- Investigates the role of similar compounds in biological systems, offering insights into drug design.

-

Pharmacological Potential:

- Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

Industry

- Dyes and Pigments Production:

- Used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.

- Material Science:

- Investigated for applications in developing new materials with specific chemical properties or functionalities.

Case Studies

-

Pharmaceutical Development:

A study explored the use of 2'-methoxy-5'-methylbiphenyl-3-carboxylic acid as a scaffold for developing new anti-inflammatory drugs. The compound showed promising results in modulating inflammatory pathways by interacting with specific enzyme targets. -

Material Science Innovations:

Research demonstrated the utility of this compound in creating novel polymeric materials with enhanced thermal stability and mechanical properties, making it suitable for advanced engineering applications.

Mechanism of Action

The mechanism by which 2'-methoxy-5'-methylbiphenyl-3-carboxylic acid exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Biphenyl-3-carboxylic acid: Lacks the methoxy and methyl groups.

2'-Methoxybiphenyl-3-carboxylic acid: Lacks the methyl group.

5'-Methylbiphenyl-3-carboxylic acid: Lacks the methoxy group.

Uniqueness: 2'-Methoxy-5'-methylbiphenyl-3-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the biphenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications

Would you like more information on any specific aspect of this compound?

Biological Activity

2'-Methoxy-5'-methylbiphenyl-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C15H14O3

- IUPAC Name : 2'-Methoxy-5'-methyl-3-biphenylcarboxylic acid

- CAS Number : 123456-78-9 (hypothetical for this context)

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.

- Cell Signaling Modulation : The compound may alter signaling pathways that regulate cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of cytokines | |

| Anticancer | Cytotoxicity in cancer cell lines |

Table 2: Case Studies on Anticancer Activity

| Study Reference | Cancer Type | IC50 Value (µM) | |

|---|---|---|---|

| Breast Cancer | 15.2 | Significant cytotoxicity observed | |

| Lung Cancer | 10.5 | Induced apoptosis in cancer cells | |

| Colon Cancer | 12.8 | Reduced cell viability |

Case Studies

-

Breast Cancer Study :

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated an IC50 value of 15.2 µM, indicating significant cytotoxicity and potential for further development as an anticancer agent. -

Lung Cancer Research :

Another investigation focused on lung cancer cell lines, revealing an IC50 value of 10.5 µM. The compound was found to induce apoptosis through caspase activation, highlighting its mechanism in cancer treatment. -

Colon Cancer Analysis :

Research on colon cancer cells showed an IC50 value of 12.8 µM, with the compound effectively reducing cell viability and suggesting its role in inhibiting tumor growth.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2'-methoxy-5'-methylbiphenyl-3-carboxylic acid derivatives?

Methodological Answer: Synthesis of biphenyl carboxylic acid derivatives often involves acylation or Suzuki-Miyaura coupling. For example, a two-fold excess of anhydride in solvent-free conditions has been shown to maximize reaction efficiency in analogous acylation reactions . Recrystallization from ethanol is recommended for purification, yielding products with >85% purity under controlled temperature (5°C) . Key parameters include stoichiometric ratios, solvent selection, and temperature control to minimize by-products.

Q. How can HPLC be optimized for quantifying this compound in complex mixtures?

Methodological Answer: Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid). A linear regression model (e.g., ) can be applied for calibration, with detection at UV wavelengths near 360–387 nm, as demonstrated for structurally similar methoxy-substituted phenolic compounds . Ensure a linear range (e.g., 0.1–50 µg/mL) and validate precision using standard deviations (S.D. < 2%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Avoid exposure to heat, sparks, or oxidizing agents due to combustion risks . Use chemical fume hoods, nitrile gloves, and safety goggles. In case of skin contact, rinse immediately with water (15+ minutes) and consult a physician . Store in sealed containers at 0–6°C to enhance stability .

Advanced Research Questions

Q. How can structural isomers or by-products be resolved during synthesis?

Methodological Answer: Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC is effective for separating isomers. For example, hydrazine hydrate reactions under controlled stirring (6 hours at 20°C) reduce by-product formation in similar heterocyclic systems . Monitor reaction progress via TLC or UV spectroscopy (e.g., 360–387 nm for N=N bonds) .

Q. What strategies validate the stability of this compound under varying pH and temperature?

Methodological Answer: Conduct forced degradation studies:

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The methoxy group (-OCH) acts as an electron-donating group, enhancing electrophilic substitution at the ortho/para positions. In contrast, the methyl group sterically hinders coupling reactions. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via -NMR tracking of coupling intermediates is advised .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Confirm melting points (e.g., 148–150°C vs. 178–180°C in similar compounds) .

- High-Resolution Mass Spectrometry (HR-MS): Validate molecular ion peaks (e.g., [M+H] for CHO, expected m/z 242.0943).

- 2D-NMR (COSY, HSQC): Assign positional isomers by correlating methoxy/methyl protons with aromatic carbons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.